Methyl 4-methyl-6-oxopiperidine-3-carboxylate
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Overview
Description
Methyl 4-methyl-6-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.2 g/mol . It is a piperidine derivative, characterized by the presence of a methyl group, a ketone group, and a carboxylate ester group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-6-oxopiperidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with an ester, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, cyclization, and purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-6-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, alcohols, and oxo compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-methyl-6-oxopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of drugs targeting specific pathways.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of methyl 4-methyl-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxopiperidine-3-carboxylate: Similar in structure but lacks the methyl group at the 4-position.
Methyl 2-oxopiperidine-4-carboxylate: Differs in the position of the oxo and carboxylate groups.
Uniqueness
Methyl 4-methyl-6-oxopiperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
methyl 4-methyl-6-oxopiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5-3-7(10)9-4-6(5)8(11)12-2/h5-6H,3-4H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQLRSVTIYNAOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NCC1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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